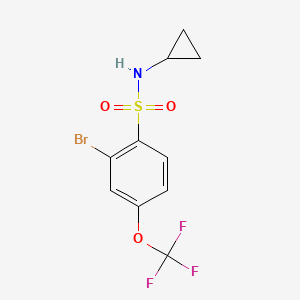

2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide

Descripción general

Descripción

2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C10H9BrF3NO3S. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethoxy group attached to a benzenesulfonamide core. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

Cyclopropylation: The addition of a cyclopropyl group to the nitrogen atom of the sulfonamide.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: Where the bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: Affecting the sulfonamide group.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where the bromine atom participates in forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically use nucleophiles like amines or thiols under basic conditions.

Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Use reducing agents like lithium aluminum hydride.

Coupling Reactions: Use palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed depend on the type of reaction and the reagents used. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in a new substituted benzenesulfonamide derivative.

Aplicaciones Científicas De Investigación

2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-N-cyclopropyl-2-(trifluoromethoxy)benzenesulfonamide

- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

- 4-Bromobenzotrifluoride

Uniqueness

2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the trifluoromethoxy group enhances its stability and reactivity compared to similar compounds.

Actividad Biológica

2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide (CAS Number: 957062-79-2) is a sulfonamide compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrF3NO3S |

| Molecular Weight | 360.148 g/mol |

| Density | 1.8 g/cm³ |

| Boiling Point | 371.2 °C |

| Flash Point | 178.3 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The trifluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of related compounds, suggesting that modifications to the sulfonamide structure can enhance activity against various bacterial strains, including E. coli and S. aureus . Although specific data for this compound is limited, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of 6.63 to 6.72 mg/mL against these pathogens.

Anti-inflammatory Properties

In vivo studies on related benzenesulfonamides have shown promising anti-inflammatory effects. For instance, compounds exhibiting similar structural features have been tested for their ability to inhibit carrageenan-induced edema in rat models, achieving significant reductions in inflammation . While direct studies on this specific compound are lacking, the structural similarities suggest potential anti-inflammatory activity.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study of various benzenesulfonamide derivatives, compounds structurally related to this compound were evaluated for their antimicrobial properties. The results indicated that modifications could lead to enhanced activity against resistant strains .

- Cytotoxic Activity : Additional research on sulfonamide derivatives has shown varying degrees of cytotoxicity against cancer cell lines. For example, some derivatives demonstrated IC50 values indicating potent anticancer activity against MCF-7 breast cancer cells . While specific data for this compound is not available, it is reasonable to hypothesize similar potential based on its structural characteristics.

- In Vivo Studies : Research involving related compounds has shown significant promise in reducing inflammation and exhibiting antioxidant properties in animal models . These findings suggest a potential therapeutic role in inflammatory diseases.

Propiedades

IUPAC Name |

2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO3S/c11-8-5-7(18-10(12,13)14)3-4-9(8)19(16,17)15-6-1-2-6/h3-6,15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYQRSNWDOGOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650467 | |

| Record name | 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-79-2 | |

| Record name | 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.